molecular formula C10H12O3 B3049183 2-(3-Methoxyphenyl)-1,3-dioxolane CAS No. 19693-78-8

2-(3-Methoxyphenyl)-1,3-dioxolane

Cat. No. B3049183
CAS RN: 19693-78-8
M. Wt: 180.2 g/mol
InChI Key: QQLXQZVJMJHOIT-UHFFFAOYSA-N
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Description

2-(3-Methoxyphenyl)-1,3-dioxolane, also known as MDP, is a chemical compound that has been gaining attention in scientific research due to its potential applications in various fields. MDP is a cyclic ether that is commonly used as a building block in the synthesis of other compounds.

Scientific Research Applications

Synthesis and Stereochemistry

  • Synthesis and Chiroptical Properties : Research demonstrates the preparation and stereochemical study of 1,3-dioxolane-type ketals with p-methoxyphenyl α- l -rhamnopyranoside and β- d -glucopyranoside. The study focuses on their stereochemistry, evaluated through solution and solid-state circular dichroism, X-ray diffraction, and coupled-oscillator CD calculations (Kerti et al., 2008).

Polymer Science and Materials

  • Polymer Synthesis and Thermal Degradation : This research explores the polymerization and characterization of a polymer derived from a similar dioxolane compound, specifically investigating its thermal degradation and potential for producing various volatile degradation products (Coskun et al., 1998).

Photochromic Properties

  • Photochromic Diarylethene : A study on 1-(2- methoxyphenyl)-2-[2-methyl-5-(1,3-dioxolane)-3-thienyl]perfluorocyclopentene, a compound with a similar structure, revealed its reversible photochromism, changing color in solution under UV/vis light. This indicates potential applications in optical recording materials (Ding et al., 2013).

properties

IUPAC Name

2-(3-methoxyphenyl)-1,3-dioxolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-11-9-4-2-3-8(7-9)10-12-5-6-13-10/h2-4,7,10H,5-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQLXQZVJMJHOIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90453788
Record name 1,3-Dioxolane, 2-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-Methoxyphenyl)-1,3-dioxolane

CAS RN

19693-78-8
Record name 1,3-Dioxolane, 2-(3-methoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90453788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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